molecular formula C13H14F3NO B2893810 4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] CAS No. 2251053-75-3

4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine]

Cat. No.: B2893810
CAS No.: 2251053-75-3
M. Wt: 257.256
InChI Key: KGTINIYONYLQRW-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor under specific conditions that promote the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-pyrrolidine]
  • 4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-azetidine]

Uniqueness

4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] is unique due to its specific spirocyclic structure and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds .

Properties

IUPAC Name

4-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)9-2-1-3-10-11(9)12(8-18-10)4-6-17-7-5-12/h1-3,17H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTINIYONYLQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COC3=CC=CC(=C23)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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